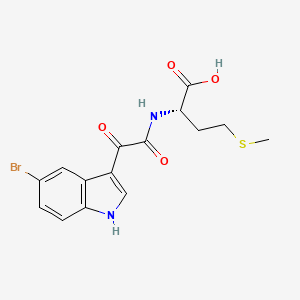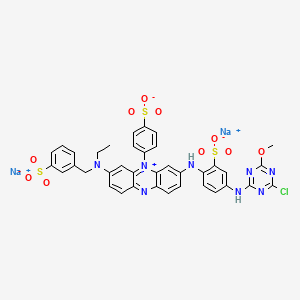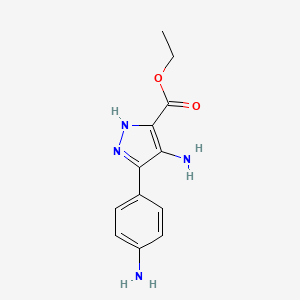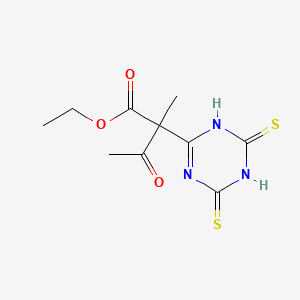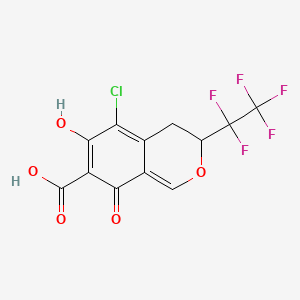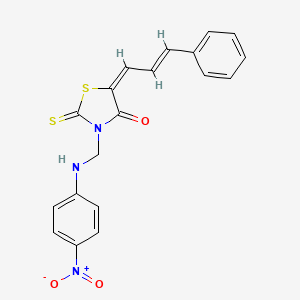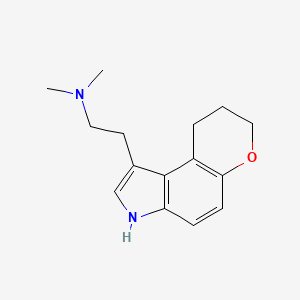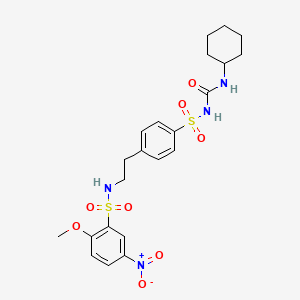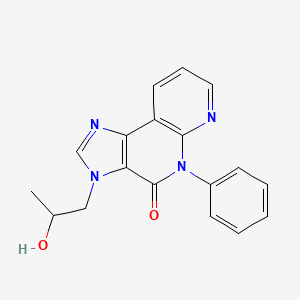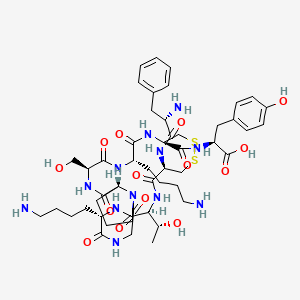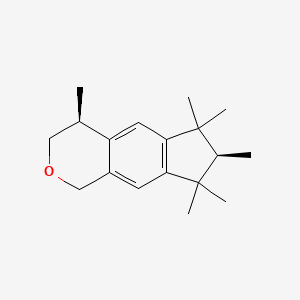
Hexamethylindanopyran, (4S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a stereoisomer with specific (4S,7R) configuration, which contributes to its unique chemical properties and applications.
Vorbereitungsmethoden
Hexamethylindanopyran, (4S,7R)-, can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired stereochemistry . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Hexamethylindanopyran, (4S,7R)-, undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Hexamethylindanopyran, (4S,7R)-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Hexamethylindanopyran, (4S,7R)-, involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Hexamethylindanopyran, (4S,7R)-, can be compared with other similar compounds such as:
Hexamethylindanopyran, (4R,7R)-: This stereoisomer has a different configuration, leading to distinct chemical and biological properties.
Cyclopenta(g)-2-benzopyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Hexamethylindanopyran, (4S,7R)-, is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
252332-95-9 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
ONKNPOPIGWHAQC-NEPJUHHUSA-N |
Isomerische SMILES |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Kanonische SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


